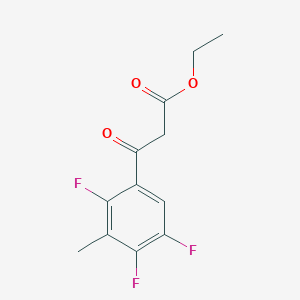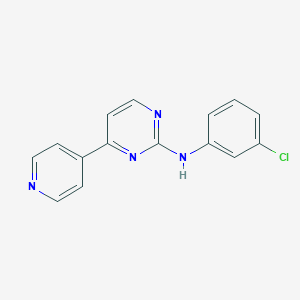
2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound A' and has been the subject of extensive research over the years.
科学研究应用
2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- has been extensively studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Further research is required to understand the mechanism of action and to develop more effective cancer treatments.
Another area of research where 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- has shown promising results is in the treatment of neurological disorders. Studies have demonstrated that this compound can modulate the activity of ion channels and receptors in the central nervous system, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
作用机制
The mechanism of action of 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is not fully understood. However, studies suggest that this compound can interact with various biological targets, including ion channels and receptors, leading to changes in cellular signaling pathways. The exact mechanism of action is still under investigation, and further research is required to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- can induce apoptosis in cancer cells and modulate ion channels and receptors in the central nervous system. These effects are believed to be due to the compound's ability to interact with specific biological targets. Further research is required to understand the full range of biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the significant advantages of 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is its potential applications in various fields, including cancer treatment and neurological disorders. However, one of the limitations for lab experiments is the lack of understanding of the compound's mechanism of action. Further research is required to fully understand the molecular interactions involved, which can be challenging and time-consuming.
未来方向
There are several future directions for research on 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-. One area of research is the development of more effective cancer treatments. Studies have shown promising results, and further research is required to optimize the compound's therapeutic potential.
Another area of research is the development of novel treatments for neurological disorders. Studies have demonstrated that 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- can modulate ion channels and receptors in the central nervous system, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Furthermore, future research can focus on understanding the compound's mechanism of action, which can aid in the development of more effective treatments. Additionally, research can explore the potential applications of this compound in other fields, such as drug delivery and material science.
Conclusion:
In conclusion, 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is a chemical compound that has potential applications in various fields, including cancer treatment and neurological disorders. The synthesis method involves a condensation reaction, and the yield is reported to be around 70%. Studies have shown promising results, but further research is required to fully understand the molecular interactions involved and to develop more effective treatments.
属性
CAS 编号 |
112676-07-0 |
|---|---|
产品名称 |
2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- |
分子式 |
C15H11ClN4 |
分子量 |
282.73 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-12-2-1-3-13(10-12)19-15-18-9-6-14(20-15)11-4-7-17-8-5-11/h1-10H,(H,18,19,20) |
InChI 键 |
SWVIGWACYFGDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC=NC=C3 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC=NC=C3 |
同义词 |
2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

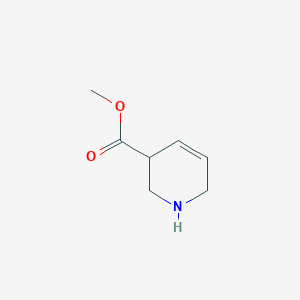
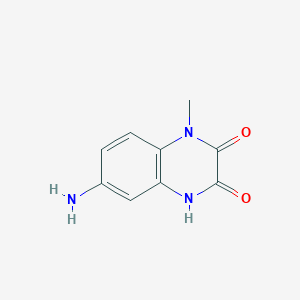
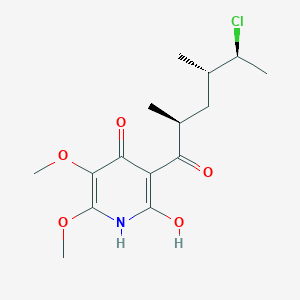
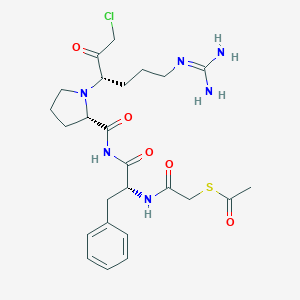
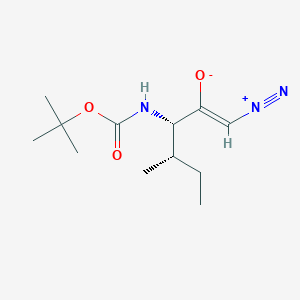
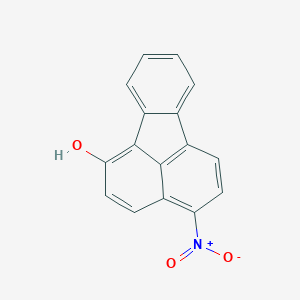
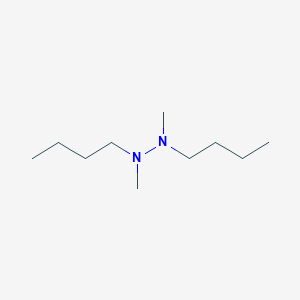
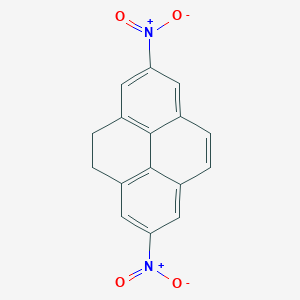


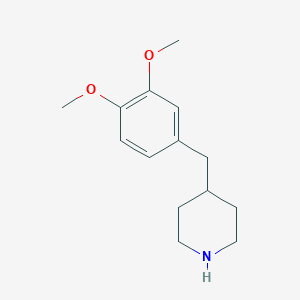

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)
